molecular formula C8H7FN2O B1401170 [(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine CAS No. 944907-47-5

[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine

Cat. No. B1401170
M. Wt: 166.15 g/mol
InChI Key: SVYNQNZWATUZCH-UHFFFAOYSA-N
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Description

“[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine”, also known as FBA, is a chemical compound with the molecular formula C8H7FN2O and a molecular weight of 166.15 . It is also known by the synonym 6-Fluorobenzoxazole-2-methanamine .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, benzoxazole derivatives are often synthesized using various methods involving amino-based bisnucleophiles .


Molecular Structure Analysis

The IUPAC name for this compound is (6-fluoro-1,3-benzoxazol-2-yl)methanamine . The InChI code is 1S/C8H7FN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2 .


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 28°C .

Scientific Research Applications

Synthesis and Reactions in Organic Chemistry

(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine and its derivatives are explored in the synthesis of various organic compounds. For instance, studies have detailed the synthesis of azido-benzothiazoles and benzoxazoles, leading to novel compounds with potential applications in different chemical domains (Gallagher, Iddon, & Suschitzky, 1980). Additionally, benzoxazole moieties have been identified as removable directing groups in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, showcasing their utility in regioselective synthesis processes (Lahm & Opatz, 2014).

Applications in Biomedical Research

In biomedical research, derivatives of (6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine are used for synthesizing compounds that evaluate the activity of DNA repair enzymes in tumor tissues (Schirrmacher et al., 2002). The synthesis and structural analysis of coordination compounds involving these derivatives have also been explored, which could have implications in understanding molecular interactions in biological systems (Téllez et al., 2013).

Fluorescence and Photophysical Properties

The fluorescence and photo-induced electron transfer properties of naphthalimide compounds with piperazine substituents, related to benzoxazole derivatives, have been investigated. These studies have implications for the development of fluorescent probes and materials (Gan et al., 2003).

Corrosion Inhibition and Material Science

Derivatives of (6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine have been studied for their potential as corrosion inhibitors in various materials. This includes research on triazole Schiff bases as corrosion inhibitors in acid media, indicating the versatility of these compounds in material science applications (Chaitra, Mohana, & Tandon, 2015).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal activities of substituted benzothiazole amides, which can be derived from (6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine, have been a subject of investigation. Some compounds show activity comparable or slightly better than standard medicinal compounds (Pejchal, Pejchalová, & Růžičková, 2015).

properties

IUPAC Name

(6-fluoro-1,3-benzoxazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYNQNZWATUZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300838
Record name 6-Fluoro-2-benzoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine

CAS RN

944907-47-5
Record name 6-Fluoro-2-benzoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944907-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-benzoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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